

handling and long-term storage of C16 Galactosylceramide powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C16 Galactosylceramide*

Cat. No.: *B019202*

[Get Quote](#)

Application Notes and Protocols: C16 Galactosylceramide Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (N-palmitoyl-D-galactosyl-sphingosine) is a glycosphingolipid of significant interest in neuroscience and immunology. As a major component of the myelin sheath, it plays a crucial role in nerve function and is implicated in various demyelinating diseases such as multiple sclerosis and Krabbe disease.^{[1][2]} It is also involved in cell signaling pathways, including those related to oligodendrocyte differentiation and immune responses.^{[3][4]} This document provides detailed protocols for the proper handling, long-term storage, and experimental application of **C16 Galactosylceramide** powder to ensure its stability and optimal performance in research settings.

Product Information and Storage

Proper storage is critical to maintain the integrity and stability of **C16 Galactosylceramide** powder.

Parameter	Specification	Source
Synonyms	GalCer (d18:1/16:0), N-Hexadecanoyl- β -D-Galactosylceramide, Palmitoyl GalCer	[2]
Molecular Formula	C40H77NO8	[1][2]
Molecular Weight	700.1 g/mol	[2]
Appearance	Solid powder	
Long-Term Storage	-20°C	[1][2]
Stability	\geq 4 years (at -20°C)	[2]
Shipping	Typically at room temperature	[2]

Reconstitution of C16 Galactosylceramide Powder

C16 Galactosylceramide is a lipid and therefore insoluble in aqueous solutions. The following protocols detail methods for its solubilization to prepare stock solutions for various experimental applications.

Safety Precautions

While **C16 Galactosylceramide** is not classified as a hazardous substance, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, and safety glasses) and handling the powder in a well-ventilated area or a chemical fume hood.

Protocol for Preparing a Stock Solution in Chloroform:Methanol

This protocol is suitable for applications where the solvent can be evaporated, such as lipid film hydration for liposome preparation or for analytical techniques like mass spectrometry.

Materials:

- **C16 Galactosylceramide** powder
- Chloroform (ACS grade or higher)
- Methanol (ACS grade or higher)
- Glass vials with Teflon-lined caps
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Allow the vial of **C16 Galactosylceramide** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Prepare a 2:1 (v/v) solution of chloroform:methanol.
- Add the desired volume of the chloroform:methanol solvent to the vial to achieve the target concentration (e.g., 1-10 mg/mL).
- Vortex gently until the powder is completely dissolved. Saponification in a water bath for a few minutes can aid dissolution if necessary.
- To prevent oxidation, overlay the solution with an inert gas before capping the vial tightly.
- Store the stock solution at -20°C.

Protocol for Preparing a Stock Solution in DMSO for Cell Culture

For cell-based assays, a solvent compatible with cell culture is required. Dimethyl sulfoxide (DMSO) is a common choice.

Materials:

- **C16 Galactosylceramide** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or glass vials

Procedure:

- Follow steps 1 and 2 from the chloroform:methanol protocol.
- Add the appropriate volume of sterile DMSO to the **C16 Galactosylceramide** powder to create a high-concentration stock solution (e.g., 10-20 mM).
- Gently warm the mixture to 37°C and vortex or sonicate until the powder is fully dissolved.
- Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Note on Cell Culture Application: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically \leq 0.1%) to avoid cytotoxicity.^{[5][6][7]} Prepare intermediate dilutions of the DMSO stock solution in culture medium before adding to the cells.

Experimental Protocols

Preparation of Galactosylceramide-Containing Liposomes

Liposomes are widely used as model membrane systems and for delivery of lipids to cells.

Materials:

- **C16 Galactosylceramide** stock solution in chloroform:methanol
- Other lipids (e.g., phosphatidylcholine, cholesterol) in chloroform:methanol
- Round-bottom flask
- Rotary evaporator

- Hydration buffer (e.g., PBS or Tris buffer)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- In a round-bottom flask, combine the desired molar ratios of **C16 Galactosylceramide** and other lipids from their respective stock solutions.
- Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.
- To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.

Induction of Oligodendrocyte Differentiation

C16 Galactosylceramide is a key marker of oligodendrocyte differentiation and can influence this process.

Materials:

- Oligodendrocyte progenitor cells (OPCs)
- Differentiation medium
- **C16 Galactosylceramide** stock solution in DMSO
- Cell culture plates and supplies

Procedure:

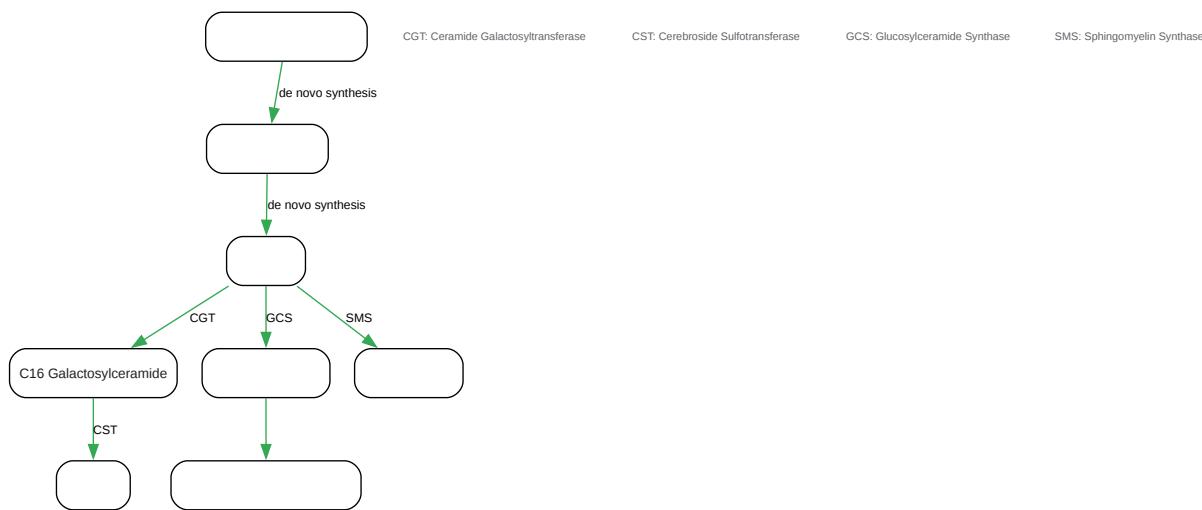
- Plate OPCs at the desired density in proliferation medium.
- To induce differentiation, switch the cells to a differentiation medium.
- Prepare the desired working concentration of **C16 Galactosylceramide** by diluting the DMSO stock solution in the differentiation medium. A typical working concentration to study its effects can range from 1 to 20 μ M.
- Add the **C16 Galactosylceramide**-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
- Culture the cells for the desired period (e.g., 3-7 days), monitoring for morphological changes and expression of differentiation markers (e.g., MBP, O1).

Quantitative Data Summary

Parameter	Value	Application/Context	Source
Typical Stock Solution Concentration	1-10 mg/mL (in Chloroform:Methanol)	General use, Liposome preparation	
Typical Stock Solution Concentration	10-20 mM (in DMSO)	Cell culture experiments	
Working Concentration in Cell Culture	1-20 μ M	Oligodendrocyte differentiation	
Working Concentration for NKT Cell Activation	100 ng/mL (α -Galactosylceramide)	In vitro NKT cell activation assays	[8]
Phase Transition Temperature (T _m)	~82°C (for saturated acyl chain GalCer)	Biophysical studies	[9]

Visualizations

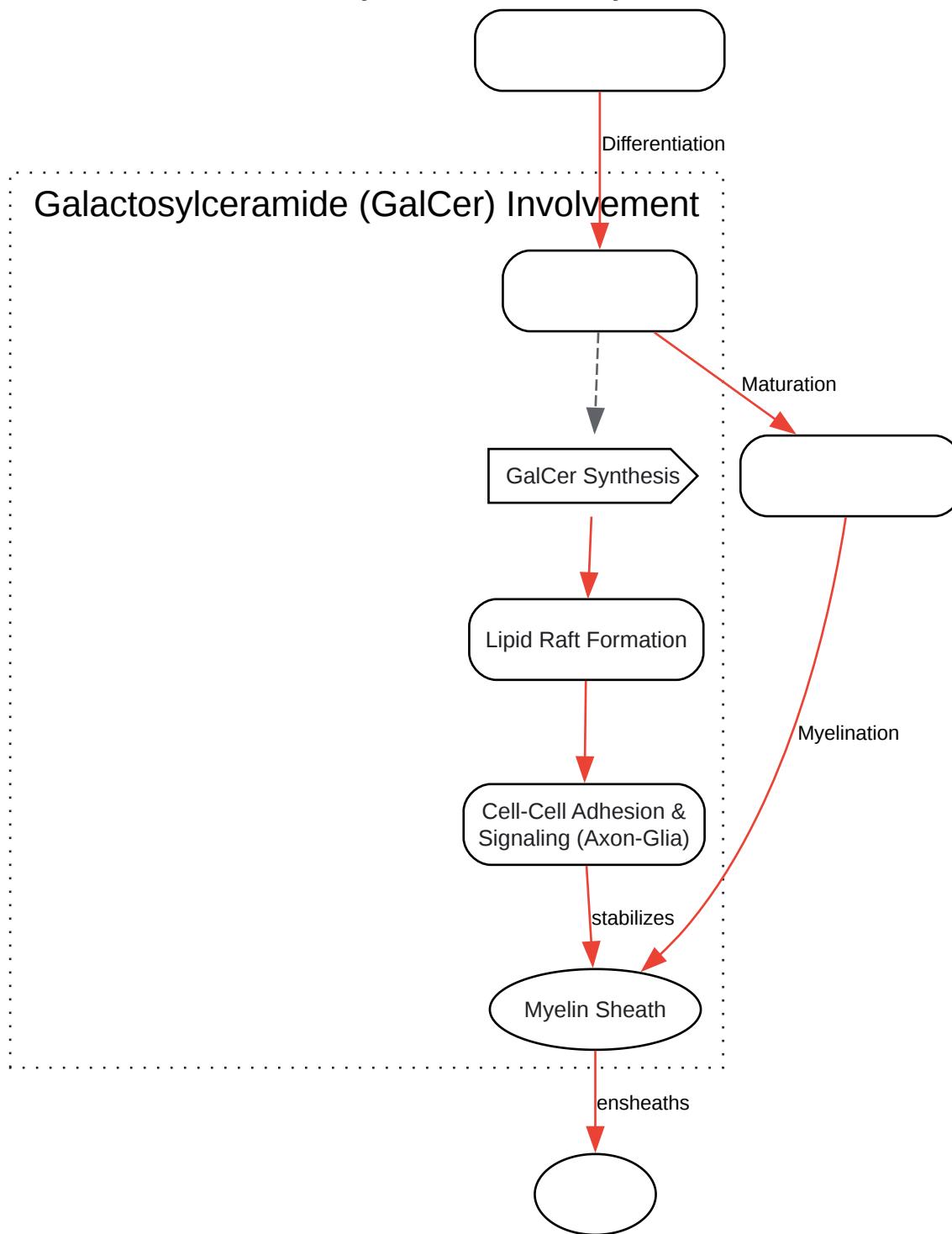
Workflow for Handling and Preparation


Workflow for C16 Galactosylceramide Handling and Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for handling and preparation of **C16 Galactosylceramide** powder.

Sphingolipid Metabolism Pathway


Simplified Sphingolipid Metabolism Pathway

[Click to download full resolution via product page](#)

Caption: **C16 Galactosylceramide** synthesis from ceramide in the sphingolipid pathway.

Role in Myelin Formation and Signaling

Role of Galactosylceramide in Myelin Formation

[Click to download full resolution via product page](#)

Caption: Galactosylceramide's role in oligodendrocyte differentiation and myelin sheath formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative regulation of oligodendrocyte differentiation by galactosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effect of α -galactosylceramide-loaded dendritic cells genetically engineered to express SLC/CCL21 along with tumor antigen against peritoneally disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [handling and long-term storage of C16 Galactosylceramide powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019202#handling-and-long-term-storage-of-c16-galactosylceramide-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com